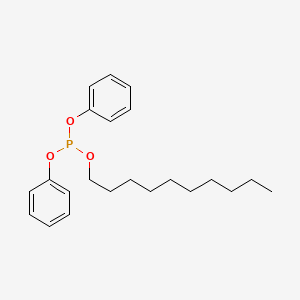
Decyl diphenyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl diphenyl phosphite is a useful research compound. Its molecular formula is C22H31O3P and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industrial Applications
Decyl diphenyl phosphite is utilized in several key areas:
- Stabilizers in Polymers :
| Polymer Type | Stabilization Effect | Application |
|---|---|---|
| PVC | Heat and light stability | Pipes, cables |
| PE | Thermal stability | Packaging films |
| PS | Color retention | Consumer goods |
- Plasticizers :
- Lubricant Additive :
Case Study 1: Use in PVC Stabilization
A study conducted on the effectiveness of DDPP as a stabilizer in PVC formulations demonstrated significant improvements in thermal stability compared to formulations without phosphite additives. The research highlighted that the incorporation of DDPP reduced degradation during processing, leading to better performance characteristics in final products.
Case Study 2: Plasticization of Polymeric Materials
In an experimental setup evaluating the plasticizing effect of DDPP on flexible PVC, it was found that the addition of DDPP resulted in a marked increase in elongation at break and tensile strength. This was attributed to the improved interaction between the polymer chains facilitated by the phosphite ester groups.
Research Insights
Research indicates that this compound not only enhances the mechanical properties of polymers but also contributes to their longevity by mitigating oxidative degradation during use. Its role as an antioxidant has been documented extensively, with findings suggesting that it effectively traps free radicals generated during thermal processing.
Propiedades
Número CAS |
3287-06-7 |
|---|---|
Fórmula molecular |
C22H31O3P |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
decyl diphenyl phosphite |
InChI |
InChI=1S/C22H31O3P/c1-2-3-4-5-6-7-8-15-20-23-26(24-21-16-11-9-12-17-21)25-22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3 |
Clave InChI |
GLOQRSIADGSLRX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Key on ui other cas no. |
3287-06-7 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















